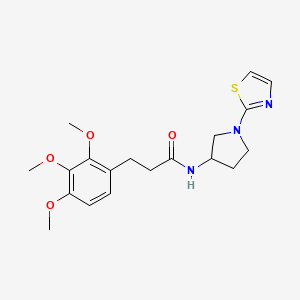
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases.
科学的研究の応用
Antibacterial and Antimycobacterial Activity
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide and its derivatives have been studied for their potential antibacterial and antimycobacterial activities. Research indicates that highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which share structural similarities, exhibit significant antibacterial and antimycobacterial properties. These compounds are synthesized through a concise approach, combining pyrrolidines with benzoylisothiocyanate and alpha-bromo ketones to form bisheterocyclic molecules. This versatile synthesis process highlights the compound's potential in creating effective antimicrobial agents (Belveren et al., 2017).
Antitumor Activity
Compounds structurally related to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide have demonstrated extensive antitumor efficiency across various tumor cell lines. A study focused on the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing significant anticancer activity against renal and lung cancer cell lines. The research suggests that these compounds, by virtue of their structural features, could serve as a basis for developing new anticancer drugs (Mohamed et al., 2016).
Anticonvulsant Agents
Studies have also explored the potential of related compounds as anticonvulsant agents. A series of new 1-(thiazol-2-yl)pyrrolidin-2-one and 2-(thiazol-2-yl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in preclinical seizure models, indicating the potential for developing new treatments for epilepsy. The research underscores the structural versatility and therapeutic potential of thiazole-pyrrolidine compounds in addressing neurological disorders (Ghabbour et al., 2015).
特性
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-24-15-6-4-13(17(25-2)18(15)26-3)5-7-16(23)21-14-8-10-22(12-14)19-20-9-11-27-19/h4,6,9,11,14H,5,7-8,10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPXXYGNKEDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)
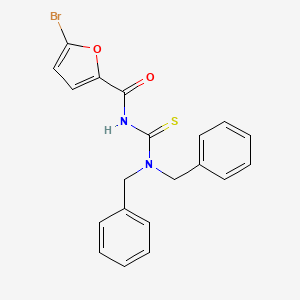
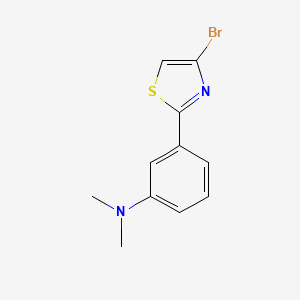
![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)
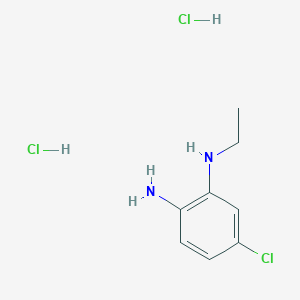

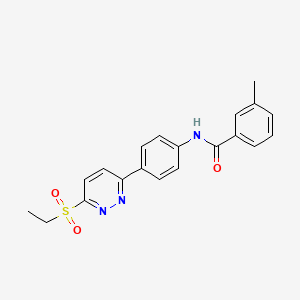
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)
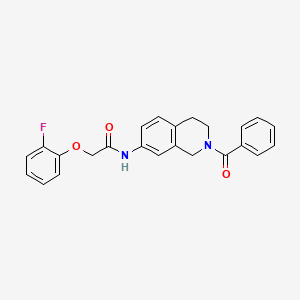
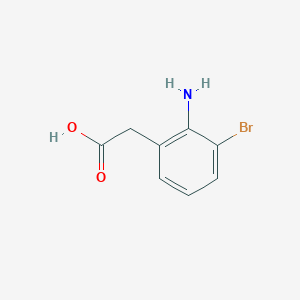


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)